2-(2-Methoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a methylpropan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol typically involves the reaction of 2-methoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-methoxyphenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(2-methoxyphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity or receptor signaling pathways, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
2-(2-Methoxyphenyl)benzoxazole: Exhibits similar photophysical properties but lacks large Stokes shifts necessary for fluorescence microscopy applications.
Tris(2-methoxyphenyl)amine: Used as a phosphine ligand in catalysis.
Uniqueness
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a methoxy group and a hydroxyl group on a phenyl ring with a methylpropan-1-ol moiety makes it versatile for various synthetic and research purposes.
Properties
Molecular Formula |
C11H16O2 |
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Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3 |
InChI Key |
KIHVRUDWJLGVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1OC |
Origin of Product |
United States |
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